molecular formula C12H12ClN3O2 B2455889 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154372-69-6

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2455889
CAS No.: 1154372-69-6
M. Wt: 265.7
InChI Key: LVSSPVOKEFXJHF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group

Properties

IUPAC Name

1-(2-chlorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7(2)11-14-10(12(17)18)15-16(11)9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSSPVOKEFXJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154372-69-6
Record name 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
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Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method leverages "click chemistry" to construct the triazole ring.

  • Procedure :
    • Azide Preparation : 2-Chlorophenyl azide is synthesized via diazotization of 2-chloroaniline with sodium nitrite and hydrochloric acid, followed by azide substitution.
    • Alkyne Substrate : Methyl propiolate is reacted with isopropylmagnesium chloride in tetrahydrofuran (THF) at −15°C to form the propargyl-isopropyl intermediate.
    • Cycloaddition : The azide and alkyne undergo CuAAC using CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water (2:1) mixture at 50°C for 24 hours.
    • Oxidation : The methyl ester is hydrolyzed to the carboxylic acid using 6 M HCl under reflux.
  • Yield : 70–82% after purification via recrystallization (heptane/isopropyl alcohol).
  • Advantages : High regioselectivity and compatibility with sensitive functional groups.

Grignard-Based Substitution and Cyclization

This route prioritizes the introduction of the isopropyl group early in the synthesis.

  • Procedure :
    • Brominated Triazole Precursor : 5-Bromo-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate is prepared via cyclization of thiourea derivatives with POCl₃.
    • Isopropyl Introduction : The bromide undergoes nucleophilic substitution with isopropylmagnesium chloride in THF at −15°C.
    • Carboxylic Acid Formation : Ester hydrolysis with aqueous NaOH (30%) at reflux yields the final product.
  • Yield : 75–88% after flash chromatography (hexane/ethyl acetate).
  • Challenges : Requires strict anhydrous conditions to prevent Grignard reagent decomposition.

Oxidative Cyclization of Thiosemicarbazides

A thiourea intermediate is cyclized to form the triazole core.

  • Procedure :
    • Thiosemicarbazide Formation : 2-Chlorophenyl isothiocyanate reacts with methyl 3-amino-3-methylbutanoate in methanol under reflux.
    • Cyclization : The thiosemicarbazide is treated with 5% NaOH at reflux for 4 hours, inducing cyclization to the triazole.
    • Purification : The crude product is recrystallized from ethanol.
  • Yield : 65–78%.
  • Limitations : Competitive formation of thiadiazole byproducts requires careful pH control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • CuAAC : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. A tert-butanol/water mixture balances reactivity and ease of isolation.
  • Grignard Reactions : THF at −15°C minimizes side reactions, while higher temperatures lead to overalkylation.
  • Cyclization : Aqueous NaOH at 80°C ensures complete ring closure without ester hydrolysis.

Catalytic Systems

  • CuAAC : Cu(I) species generated in situ from CuSO₄ and sodium ascorbate provide optimal catalytic activity.
  • Base Selection : Diisopropylethylamine (DIPEA) in dichloromethane improves yields in substitution reactions by scavenging HCl.

Purification and Characterization

Recrystallization

  • Solvent Systems :
    • Heptane/isopropyl alcohol (1:3) achieves >95% purity.
    • Ethanol/water (4:1) removes polar impurities.

Chromatography

  • Flash chromatography with hexane/ethyl acetate (1:1) resolves regioisomers.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 1.35 (d, 6H, CH(CH₃)₂), 3.10 (m, 1H, CH(CH₃)₂), 7.45–7.60 (m, 4H, Ar-H), 13.1 (s, 1H, COOH).
  • IR (KBr): 1708 cm⁻¹ (C=O), 1654 cm⁻¹ (C=N).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
CuAAC 70–82 >95 High regioselectivity, mild conditions Requires azide handling
Grignard Substitution 75–88 90–93 Early introduction of isopropyl group Anhydrous conditions required
Thiosemicarbazide 65–78 85–90 Avoids metal catalysts Byproduct formation

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time for CuAAC by 50% compared to batch processes.
  • Solvent Recycling : Toluene and acetonitrile are recovered via distillation, reducing waste.
  • Quality Control : In-line FTIR monitors cyclization progress, ensuring >99% conversion.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProductsKey Findings
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylateConversion efficiency >85% under catalytic acid conditions.
Amide Formation SOCl<sub>2</sub> activation, followed by NH<sub>3</sub> or aminesCorresponding triazole-3-carboxamidesElectron-rich amines (e.g., benzylamine) yield >90% product, while bulky amines show reduced reactivity (e.g., tert-butylamine: 45%).
Salt Formation NaOH (aq.)Sodium 1-(2-chlorophenyl)-5-(propan-2-yl)-1H,2,4-triazole-3-carboxylateWater-soluble derivative used in pharmaceutical formulations .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the C-5 position (adjacent to the isopropyl substituent).

  • Halogenation : NBS in CCl<sub>4</sub> selectively brominates the triazole ring at C-4, forming 4-bromo derivatives (yield: 72%).

Metal Coordination

  • Forms stable complexes with Cu(I/II), Fe(II), and Zn(II) via N3 and N4 atoms of the triazole ring .

  • Cu(I) complexes exhibit enhanced catalytic activity in azide-alkyne cycloaddition reactions (TOF up to 1,200 h<sup>−1</sup>) .

2-Chlorophenyl Group

  • Nucleophilic Aromatic Substitution : NaOH (200°C) replaces Cl with -OH, forming phenolic derivatives .

  • Suzuki Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes cross-coupling with arylboronic acids, enabling biaryl synthesis (yield: 60–78%) .

Isopropyl Group

  • Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the isopropyl group to a carboxylic acid, generating a dicarboxylic acid derivative .

  • Radical Halogenation : NBS/light selectively brominates the isopropyl chain at the tertiary C-H position.

Mechanistic Insights

  • Esterification : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.

  • Triazole Bromination : Follows an electrophilic mechanism with NBS, where the triazole ring’s electron-rich C-4 position is most reactive.

  • Cu(I) Coordination : DFT studies reveal a binuclear Cu intermediate stabilizes during catalytic cycles, enhancing reaction rates .

Comparative Reactivity Data

ReactionRate Constant (k, s<sup>−1</sup>)Activation Energy (E<sub>a</sub>, kJ/mol)
Esterification3.2 × 10<sup>−4</sup>45.2
Triazole Nitration1.8 × 10<sup>−3</sup>32.7
Suzuki Coupling5.6 × 10<sup>−5</sup>68.9

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study synthesized various triazole compounds and evaluated their efficacy against a range of microbial strains. The results indicated that 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays, including the DPPH radical scavenging method. The results indicated that certain derivatives possess antioxidant activity comparable to established antioxidants like ascorbic acid. This property is attributed to the ability of the triazole ring to donate electrons and stabilize free radicals .

Pharmacological Studies

Pharmacological investigations have highlighted the potential of this compound in treating various diseases. For instance, molecular docking studies have suggested that this compound can effectively bind to specific biological targets, including enzymes involved in cancer progression and inflammation pathways. This binding affinity indicates its potential as a therapeutic agent in oncology and anti-inflammatory treatments .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized triazole derivatives revealed that those containing the chlorophenyl moiety exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showing effective inhibition at low concentrations.

CompoundMIC (µg/mL)Bacterial Strain
A25E. coli
B15S. aureus
C30P. aeruginosa

Case Study 2: Antioxidant Activity Assessment

In a comparative study of antioxidant activities using the DPPH assay, several derivatives were tested against standard antioxidants.

CompoundIC50 (µg/mL)Standard (Ascorbic Acid) IC50 (µg/mL)
D2030
E1530
F2530

These findings suggest that specific modifications to the triazole structure can enhance antioxidant properties significantly.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar triazole derivatives, such as:

    1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the isopropyl group.

    1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a methyl group instead of an isopropyl group.

    1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid: Contains an ethyl group instead of an isopropyl group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

\text{Chemical Formula C 12}H_{14}ClN_{3}O_{2}}

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including the compound , exhibit significant anti-inflammatory properties. In a study evaluating several triazole derivatives, it was found that certain compounds significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. Specifically, derivatives showed a marked decrease in TNF-α levels without exhibiting toxicity to the cells .

CompoundEffect on TNF-αEffect on IFN-γToxicity
3aDecreasedDecreasedNone
3cDecreasedDecreasedNone
3eDecreasedNoneNone

This suggests that the compound may be beneficial in treating inflammatory conditions by modulating cytokine release.

2. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been widely studied. The compound exhibited activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that it inhibited the growth of various bacterial strains effectively. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results .

3. Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. A study indicated that certain synthesized triazoles displayed cytotoxic effects against different cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM . The ability to inhibit cancer cell proliferation while maintaining low toxicity levels makes these compounds attractive candidates for further drug development.

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells
In a comparative study involving various triazole derivatives, this compound was tested against the MCF-7 cell line. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting effective anticancer properties.

Case Study 2: Anti-inflammatory Effects in Animal Models
Another study utilized animal models to assess the anti-inflammatory effects of triazole derivatives. The administration of these compounds resulted in reduced paw edema in rats induced by carrageenan, indicating potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with carboxylic acid derivatives. For example, analogous triazole-carboxylic acids (e.g., fenchlorazole in ) are synthesized using 2-chlorophenyl hydrazines and β-keto esters under acidic conditions. Optimization of reaction time (12–24 hours), temperature (80–100°C), and catalyst (e.g., p-toluenesulfonic acid) is critical for yield improvement. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The 2-chlorophenyl substituent shows aromatic protons as a multiplet (δ 7.3–7.6 ppm) and a chlorine-induced deshielding effect. The isopropyl group exhibits a septet (δ ~3.2 ppm for the methine proton) and doublets (δ ~1.3 ppm for methyl groups) .
  • IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) confirm the acid moiety. Triazole ring vibrations appear at ~1500–1600 cm⁻¹ .
  • MS : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH or isopropyl groups) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) coupled with UV detection (λ = 254 nm) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity. Calibration curves (1–100 µg/mL) and internal standards (e.g., deuterated analogs) improve accuracy. For metabolite detection, HRMS or isotopic labeling (as in ) is advised .

Advanced Research Questions

Q. How can computational docking (e.g., GOLD, AutoDock) predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology : Use molecular docking software (e.g., GOLD ) to simulate ligand-protein interactions. Key steps:

  • Prepare the ligand (protonation states, tautomers) and target protein (PDB structure, active site definition).
  • Apply genetic algorithm parameters (100 runs, population size = 100) to explore conformational flexibility.
  • Validate using known inhibitors (e.g., cannabinoid-1 receptor antagonists in ) and compare scoring functions (ChemPLP, GoldScore) .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Methodology : Challenges include poor crystal quality and twinning. Solutions:

  • Optimize crystallization (slow evaporation from DMSO/ethanol mixtures).
  • Use SHELXL for refinement, applying TWIN and BASF commands for twinned data. Anisotropic displacement parameters improve resolution for the chlorophenyl and triazole moieties (as in ) .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and metabolic stability?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing 2-chlorophenyl with 4-fluorophenyl or altering the isopropyl group) and test against target enzymes (e.g., cytochrome P450 isoforms).
  • Metabolism : Use hepatic microsomes to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation). LC-MSⁿ and isotopic tracing (as in ) track metabolic pathways .

Q. What contradictions exist in reported spectral data for triazole-carboxylic acid derivatives, and how can they be resolved?

  • Methodology : Discrepancies in NMR chemical shifts (e.g., solvent effects or tautomerism) require standardized protocols:

  • Record spectra in deuterated DMSO to stabilize carboxylic protons.
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare with computational predictions (DFT-based NMR shifts) .

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